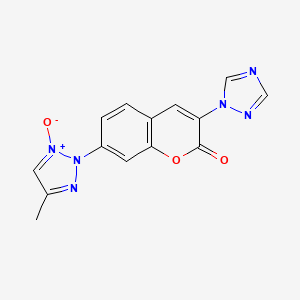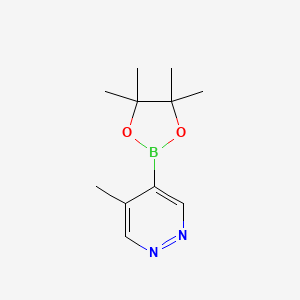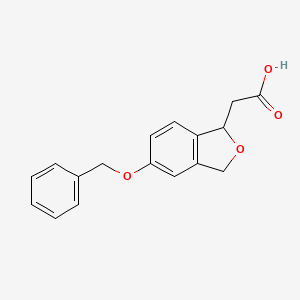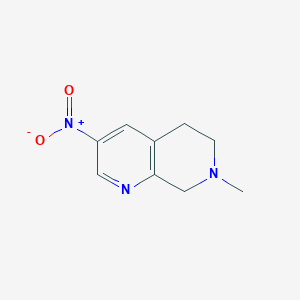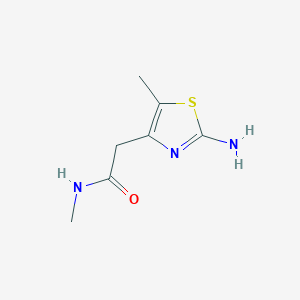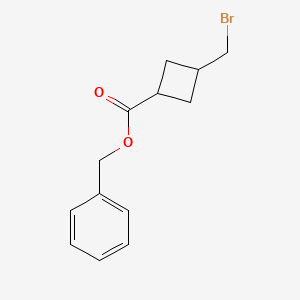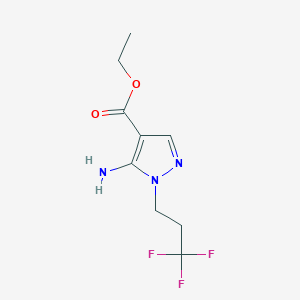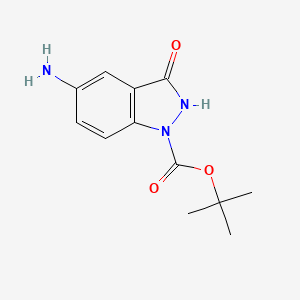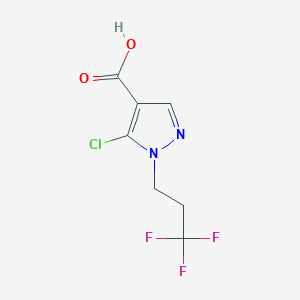
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a trifluoropropyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method involves the chlorination of a precursor pyrazole compound. For instance, the chlorination of 1,3-dimethyl-5-pyrazolone can be achieved using phosphorus oxychloride (POCl3) at elevated temperatures . The reaction conditions often include the use of solvents such as diethyl ether for recrystallization and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Acylation and Alkylation: The carboxylic acid group can be acylated or alkylated to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid include:
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoropropyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(6(14)15)3-12-13(5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFDZVXTQUUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
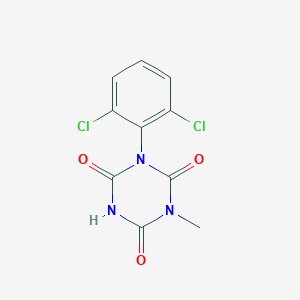
![6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)
